Lipophilicity Differentiation: Ethyl Ester Exhibits Intermediate LogP vs. Methyl and Cyclopropylmethyl Analogs
The lipophilicity of Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate, measured by its computed XLogP3-AA value, is precisely 1.7, which is intermediate between its closest analogs [1]. This value is 0.3 units higher than the methyl ester analog (XLogP3-AA = 1.4) and 0.9 units lower than the cyclopropylmethyl analog (XLogP3-AA = 2.6) [2]. This precise LogP value is crucial for balancing membrane permeability and aqueous solubility, making the compound a preferred scaffold for optimizing bioavailability in a lead series.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | Methyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate: 1.4; Ethyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate: 2.6 |
| Quantified Difference | +0.3 vs. methyl ester; -0.9 vs. cyclopropylmethyl analog |
| Conditions | Computed property via XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
The 0.3 LogP difference from the methyl ester can significantly impact oral absorption and tissue distribution in vivo, making the ethyl ester a distinct entity in any pharmacokinetic study.
- [1] PubChem. (2026). Compound Summary for CID 122239355, Ethyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate. XLogP3-AA = 1.7. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 122239280, Methyl 6-cyclopropyl-2-methylpyrimidine-4-carboxylate (XLogP3-AA = 1.4), and CID 122239356, Ethyl 6-(cyclopropylmethyl)-2-methylpyrimidine-4-carboxylate (XLogP3-AA = 2.6). National Center for Biotechnology Information. View Source
